5-Cloro-2,3-difluorobenzaldehído

Descripción general

Descripción

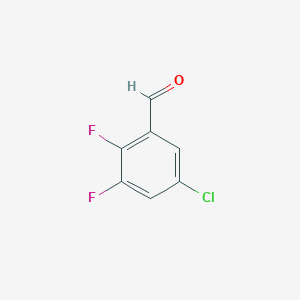

5-Chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorine atom at the 5-position and two fluorine atoms at the 2- and 3-positions, along with an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

5-Chloro-2,3-difluorobenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

Medicine: It is involved in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

In terms of pharmacokinetics, properties such as lipophilicity, water solubility, and molecular weight can influence a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . For example, “5-Chloro-2,3-difluorobenzaldehyde” has a molecular weight of 176.55 , and its water solubility is reported to be 0.382 mg/ml . These properties can affect the compound’s bioavailability and its ability to cross biological membranes.

The action environment of a compound can be influenced by various factors such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the selective chlorination and fluorination of 2,3-difluorobenzaldehyde using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2,3-difluorobenzaldehyde may involve large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2,3-difluorobenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the aldehyde group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Major Products Formed:

Oxidation: 5-Chloro-2,3-difluorobenzoic acid

Reduction: 5-Chloro-2,3-difluorobenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

2,4-Dichlorobenzaldehyde

3,5-Difluorobenzaldehyde

2,6-Dichlorobenzaldehyde

3,4-Difluorobenzaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Chemical Structure and Properties

The molecular formula for 5-Chloro-2,3-difluorobenzaldehyde is , and it features a pale yellow liquid state at room temperature. The presence of electronegative halogens (chlorine and fluorine) alters the electronic properties of the compound, potentially enhancing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF2O |

| Molecular Weight | 176.55 g/mol |

| Physical State | Pale yellow liquid |

| Functional Groups | Aldehyde (-CHO), Halogens |

Biological Activity Overview

While specific studies on 5-Chloro-2,3-difluorobenzaldehyde are scarce, related compounds have demonstrated various biological activities:

- Antimicrobial Activity : Compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde are known to possess both antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- CYP Enzyme Inhibition : Preliminary data suggest that 5-Chloro-2,3-difluorobenzaldehyde may act as a CYP1A2 inhibitor , which could influence drug metabolism and interactions within biological systems.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluating various substituted benzaldehydes indicated that certain derivatives showed promising anti-mycobacterial activity against Mycobacterium tuberculosis. While 5-Chloro-2,3-difluorobenzaldehyde was not specifically tested, the structural similarities suggest it could exhibit comparable effects .

- Structure-Activity Relationship (SAR) : Research into the SAR of halogenated benzaldehydes indicates that the positioning of halogen atoms significantly affects biological activity. The presence of both chlorine and fluorine in 5-Chloro-2,3-difluorobenzaldehyde may enhance its pharmacological profile compared to other analogs .

The precise mechanism of action for 5-Chloro-2,3-difluorobenzaldehyde remains largely unexplored. However, based on related compounds:

- The aldehyde group may participate in nucleophilic attacks or form Schiff bases with amino groups in proteins.

- Halogen substituents can modulate electron density on the aromatic ring, potentially enhancing binding affinity to biological targets.

Propiedades

IUPAC Name |

5-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCKSVXKADVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.